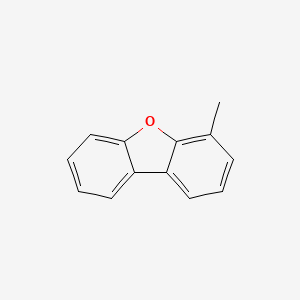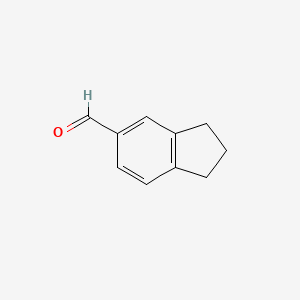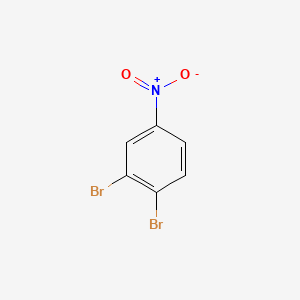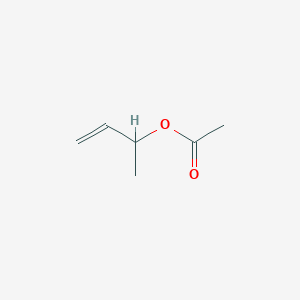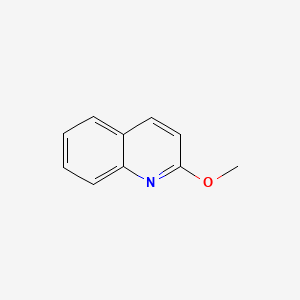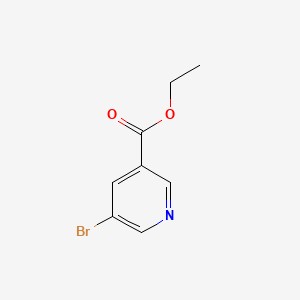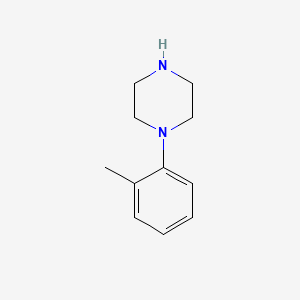
1-(2-甲基苯基)哌嗪
描述
“1-(2-Methylphenyl)piperazine” is a chemical compound with the CAS Number: 39512-51-1 . It has a molecular weight of 176.26 .
Synthesis Analysis
The synthesis of “1-(2-Methylphenyl)piperazine” can be achieved from 2-Bromotoluene and tert-Butyl 1-piperazinecarboxylate . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The linear formula of “1-(2-Methylphenyl)piperazine” is C11H16N2 . The InChI code is 1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 .
Physical And Chemical Properties Analysis
“1-(2-Methylphenyl)piperazine” is an off-white crystalline powder . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity and acute dermal toxicity .
科学研究应用
Chemical Synthesis
1-(2-Methylphenyl)piperazine is used in chemical synthesis as a building block for various compounds. Its structure allows for the creation of diverse chemical entities that can be tailored for specific functions, such as in the development of new pharmaceuticals .
Pharmaceutical Research
This compound is significant in pharmaceutical research, particularly in the design of drugs with central nervous system activity. It serves as a scaffold in the development of potential therapeutic agents due to its ability to cross the blood-brain barrier .
Material Science
In material science, 1-(2-Methylphenyl)piperazine can be utilized in the synthesis of novel materials with unique properties. Its incorporation into polymers or coatings could potentially enhance material performance .
Chromatography
As a reference compound, 1-(2-Methylphenyl)piperazine is used in chromatographic methods to help identify and quantify similar organic compounds in complex mixtures .
Analytical Chemistry
In analytical chemistry, this compound can be employed as a standard or reagent in various analytical procedures, aiding in the detection and analysis of chemical substances .
Intestinal Permeation Enhancer
1-(2-Methylphenyl)piperazine derivatives have been studied for their potential as intestinal permeation enhancers. This application is particularly relevant in improving oral drug delivery by enhancing the absorption of drugs across the intestinal epithelium .
Enzymatic Degradation Protection
The compound’s derivatives may also be used to protect therapeutic proteins from enzymatic degradation in the gastrointestinal tract, which is a significant challenge in oral drug formulation .
Cytotoxicity Minimization
Research has indicated that certain derivatives of 1-(2-Methylphenyl)piperazine exhibit lower toxicity compared to other similar compounds, making them promising candidates for safer drug development .
安全和危害
This chemical causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . In case of contact, immediate medical attention is required. Contaminated clothing should be washed before reuse .
Relevant Papers
There are several peer-reviewed papers and technical documents related to “1-(2-Methylphenyl)piperazine” available at Sigma-Aldrich . These documents can provide more detailed information about this compound.
属性
IUPAC Name |
1-(2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKLEOONJPMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192651 | |
| Record name | ortho-Methylphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)piperazine | |
CAS RN |
39512-51-1 | |
| Record name | 1-(2-Methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mepp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ortho-Methylphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(o-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MEPP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P26KQQ7V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-(2-Methylphenyl)piperazine compare to other similar compounds, and how do these structural differences affect their interaction with serotonin receptors?
A2: 1-(2-Methylphenyl)piperazine belongs to a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines. Its structure differs from other compounds in the series by the presence of a methyl group at the ortho position of the phenyl ring directly attached to the piperazine moiety. [] While the research doesn't directly compare the binding affinities of these compounds, it highlights the importance of subtle structural variations in influencing their pharmacological activity. The presence and position of substituents on the aromatic rings likely contribute to the specific binding interactions with serotonin receptors, ultimately affecting their ability to induce downstream effects like muscle relaxation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



